molecular formula C16H28N2O3 B2997048 (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-95-1

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2997048
CAS No.: 1286207-95-1
M. Wt: 296.411
InChI Key: MMINECTYWKHJNS-CYBMUJFWSA-N
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Description

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: . Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a tert-butyl group, a cyclohexanecarbonyl group, and a pyrrolidin-3-ylcarbamate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

  • Formation of the Pyrrolidin-3-ylcarbamate: : This can be achieved by reacting pyrrolidin-3-ol with carbamoyl chloride in the presence of a base such as triethylamine.

  • Introduction of the Cyclohexanecarbonyl Group: : The resulting pyrrolidin-3-ylcarbamate is then reacted with cyclohexanecarbonyl chloride to introduce the cyclohexanecarbonyl group.

  • Tert-Butylation: : Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of cyclohexanecarboxylic acid derivatives.

  • Reduction: : Formation of cyclohexanol derivatives.

  • Substitution: : Formation of substituted pyrrolidin-3-ylcarbamate derivatives.

Scientific Research Applications

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: : It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes.

Comparison with Similar Compounds

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: can be compared with other similar compounds such as (S)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate , tert-Butyl 1-(benzoyl)pyrrolidin-3-ylcarbamate , and tert-Butyl 1-(phenylacetyl)pyrrolidin-3-ylcarbamate . The key differences lie in the substituents attached to the pyrrolidin-3-ylcarbamate moiety, which can affect the compound's reactivity, biological activity, and applications.

List of Similar Compounds

  • (S)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate

  • tert-Butyl 1-(benzoyl)pyrrolidin-3-ylcarbamate

  • tert-Butyl 1-(phenylacetyl)pyrrolidin-3-ylcarbamate

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclohexanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,17,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINECTYWKHJNS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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